(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one
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Overview
Description
(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one is a complex organic compound with a unique structure that includes a dioxolane ring fused to a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of chiral starting materials to ensure the correct stereochemistry of the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, its derivatives may inhibit certain enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aR)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one
- (3aS,6aS)-5-ethenyl-tetrahydro-2,2-dimethyl-4H-1,3-dioxolo[4,5-c]pyrrol-4-one
Uniqueness
Compared to these similar compounds, (3aS,6R,6aS)-6-(Hydroxymethyl)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyrrol-4-one has a unique hydroxymethyl group that provides additional sites for chemical modification. This feature enhances its versatility in synthetic applications and its potential for developing new derivatives with diverse biological activities .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3aS,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-one |
InChI |
InChI=1S/C8H13NO4/c1-8(2)12-5-4(3-10)9-7(11)6(5)13-8/h4-6,10H,3H2,1-2H3,(H,9,11)/t4-,5+,6+/m1/s1 |
InChI Key |
LVLHSZZVVBAFDG-SRQIZXRXSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H](NC(=O)[C@H]2O1)CO)C |
Canonical SMILES |
CC1(OC2C(NC(=O)C2O1)CO)C |
Origin of Product |
United States |
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